molecular formula C7H13BrO2 B130897 1-Bromo-2-methylpropyl propionate CAS No. 158894-67-8

1-Bromo-2-methylpropyl propionate

Cat. No.: B130897
CAS No.: 158894-67-8
M. Wt: 209.08 g/mol
InChI Key: BGWYAZUHYJKMEJ-UHFFFAOYSA-N
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Description

1-Bromo-2-methylpropyl propionate is an organic compound with the molecular formula C7H13BrO2. It is a clear, colorless liquid with a sweet, fruity odor. This compound is often used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylpropyl propionate can be synthesized through the esterification of 1-bromo-2-methylpropanol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methylpropyl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-2-methylpropyl propionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2-methylpropyl propionate primarily involves its reactivity as an ester and a brominated compound. The ester bond can undergo hydrolysis, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products .

Comparison with Similar Compounds

    1-Bromo-2-methylpropane: Similar in structure but lacks the ester functional group.

    2-Bromo-2-methylpropane: Contains a different substitution pattern on the carbon chain.

    1-Bromo-3-methylbutane: Has a longer carbon chain and different reactivity.

Uniqueness: 1-Bromo-2-methylpropyl propionate is unique due to the presence of both a bromine atom and an ester functional group. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups .

Properties

IUPAC Name

(1-bromo-2-methylpropyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-4-6(9)10-7(8)5(2)3/h5,7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWYAZUHYJKMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598015
Record name 1-Bromo-2-methylpropyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158894-67-8
Record name 1-Propanol, 1-bromo-2-methyl-, 1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158894-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-methylpropyl propionate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2-methylpropyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-methylpropyl propionate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-bromo-2-methylpropyl propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.672
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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